3-[(2-Methoxyphenyl)sulfamoyl]benzoic acid is a chemical compound characterized by its unique structure and potential applications in medicinal chemistry. It belongs to the class of sulfamoylbenzoic acid derivatives, which are known for their biological activity, particularly in the field of pharmaceuticals. The compound has the molecular formula and a molecular weight of 303.32 g/mol. Its systematic name reflects its structural components, including a benzoic acid moiety and a sulfamoyl group attached to a methoxy-substituted phenyl ring.
This compound can be synthesized through various chemical reactions, primarily involving the reaction of 3-aminobenzoic acid with 2-methoxybenzenesulfonyl chloride. The synthesis methods are well-documented in chemical literature and patent filings, indicating its relevance in both academic research and industrial applications.
3-[(2-Methoxyphenyl)sulfamoyl]benzoic acid is classified under organic compounds, specifically as an aromatic sulfonamide derivative. It exhibits properties typical of sulfonamides, including antibacterial activity and potential use as a therapeutic agent.
The synthesis of 3-[(2-Methoxyphenyl)sulfamoyl]benzoic acid generally involves the following steps:
The reaction mechanism involves nucleophilic substitution where the amino group of 3-aminobenzoic acid attacks the sulfonyl chloride, leading to the formation of the sulfamoyl bond. This process is crucial for generating the final compound efficiently.
The molecular structure of 3-[(2-Methoxyphenyl)sulfamoyl]benzoic acid features:
The compound's structural data can be summarized as follows:
3-[(2-Methoxyphenyl)sulfamoyl]benzoic acid can participate in various chemical reactions typical for carboxylic acids and sulfonamides:
These reactions often require specific catalysts or conditions (e.g., acidic or basic environments) to proceed effectively, ensuring high yields and selectivity.
The mechanism of action for compounds like 3-[(2-Methoxyphenyl)sulfamoyl]benzoic acid typically involves:
Studies have indicated that similar compounds can effectively inhibit dihydropteroate synthase, an enzyme critical for folate biosynthesis in bacteria.
3-[(2-Methoxyphenyl)sulfamoyl]benzoic acid has several potential applications:
3-[(2-Methoxyphenyl)sulfamoyl]benzoic acid is systematically named according to IUPAC conventions, reflecting its hybrid structure comprising a benzoic acid core linked via a sulfonamide group to a 2-methoxyaniline moiety. Its molecular formula is C₁₄H₁₃NO₅S, with a molecular weight of 307.32 g/mol [1] [3]. The CAS registry number 147410-79-5 uniquely identifies this compound in chemical databases. Key identifiers include:
O=C(O)C1=CC=CC(S(=O)(NC2=CC=CC=C2OC)=O)=C1
OLDHEBKKRMIQFO-UHFFFAOYSA-N
[3]. Structurally, it belongs to the benzoic acid sulfonamide class, characterized by a sulfonamide (–SO₂–NH–) bridge connecting the meta-position of benzoic acid and the ortho-methoxy-substituted phenyl ring. This arrangement creates a dipolar pharmacophore, where the carboxylic acid and sulfonamide groups facilitate hydrogen bonding and ionic interactions. The ortho-methoxy group influences steric and electronic properties, enhancing solubility and modulating target binding [3] [8].
Table 1: Nomenclature and Identifiers
Category | Identifier | |
---|---|---|
Systematic IUPAC Name | 3-[(2-Methoxyphenyl)sulfamoyl]benzoic acid | |
CAS Number | 147410-79-5 | |
Molecular Formula | C₁₄H₁₃NO₅S | |
Molecular Weight | 307.32 g/mol | |
Common Synonyms | TDRL-X 57; 3-[[(2-Methoxyphenyl)amino]sulfonyl]benzoic acid | [3] |
This compound emerged in the 1990s alongside structural analogs targeting enzymatic pathways. Initial synthesis routes involved reacting methyl 3-(chlorosulfonyl)benzoate with 2-methoxyaniline, followed by alkaline hydrolysis of the ester to yield the carboxylic acid functionality [3] [6]. Its discovery coincided with medicinal chemistry efforts to optimize sulfonamide-based inhibitors, particularly for carbonic anhydrases (CAs). Early research noted its moderate solubility and stability under refrigeration, making it suitable for in vitro studies [1] [7].
A significant milestone was its identification as an intermediate in synthesizing advanced derivatives like 4-chloro-3-[(2-methoxyphenyl)sulfamoyl]benzoic acid (CAS 325832-92-6), which features enhanced electronic properties due to the electron-withdrawing chlorine atom [2] [9]. Patent literature (WO2020225569A1) later highlighted its role in developing endoplasmic reticulum aminopeptidase 1 (ERAP1) modulators for cancer immunotherapy, underscoring its versatility beyond CA inhibition [8].
Table 2: Key Synthetic Pathways and Derivatives
Year | Development | Significance | |
---|---|---|---|
~1990s | Initial synthesis | Enabled biological evaluation as CA inhibitor | |
2000s | Structural analogs (e.g., 4-chloro derivative) | Improved target affinity and selectivity | |
2020 | ERAP1 modulator patent (WO2020225569A1) | Expanded application to immunomodulation | [8] |
This compound exemplifies strategic molecular design in drug discovery. Its core structure serves dual roles:
Table 3: Bioactivity Profile in Key Therapeutic Targets
Target | Activity | Structure-Activity Insight |
---|---|---|
Carbonic Anhydrase I | IC₅₀: 75.7–5,556 nM [6] | Halogenation improves potency (e.g., 4d IC₅₀: 65 nM) |
ERAP1 | Kᵢ: <1 µM [8] | Methoxyphenyl sulfamoyl critical for allosteric binding |
cPLA₂α | IC₅₀: ~0.2–10 µM [10] | Hydrophilic sulfamoyl tails enhance solubility & potency |
Hybridization strategies further exploit its scaffold. For example, coupling with benzhydrylindole moieties yields dual CA/cPLA₂α inhibitors, demonstrating the compound’s utility as a versatile building block in multifunctional drug design [6] [10].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7